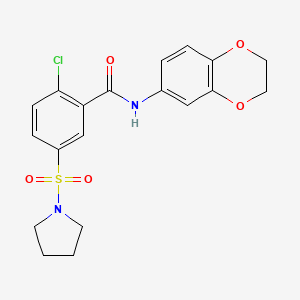![molecular formula C25H25N3O3 B4623673 N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzamide](/img/structure/B4623673.png)
N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzamide
Descripción general
Descripción
N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzamide, also known as MPB, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPB is a member of the benzamide family, which is known for its diverse range of biological activities. MPB has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzamide is complex and not fully understood. It is known to interact with a range of cellular signaling pathways, including the protein kinase C pathway, the calcium signaling pathway, and the mitogen-activated protein kinase pathway. N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzamide has been shown to modulate the activity of these pathways, leading to changes in cellular function and behavior.
Biochemical and Physiological Effects:
N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase C, a key signaling molecule involved in cellular proliferation, differentiation, and apoptosis. N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzamide has also been shown to modulate calcium signaling, which is important for a range of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. In addition, N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzamide has been shown to regulate cell proliferation, making it a promising candidate for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzamide in scientific research is its well-characterized pharmacological profile. N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzamide has been extensively studied for its potential therapeutic applications, making it a readily available and well-understood compound. However, one limitation of using N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzamide in lab experiments is its potential toxicity. N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzamide has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzamide. One area of interest is in the development of more selective and potent analogs of N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzamide. This may involve the modification of the benzamide scaffold to improve its pharmacological properties. Another area of interest is in the development of novel therapeutic applications for N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzamide. This may involve the identification of new cellular targets for N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzamide, or the combination of N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzamide with other therapeutic agents to enhance its efficacy. Finally, there is a need for further research on the toxicity and safety of N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzamide, particularly in the context of its potential use in clinical settings.
Aplicaciones Científicas De Investigación
N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzamide has been extensively studied for its potential use in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, including inhibition of protein kinase C, modulation of calcium signaling, and regulation of cell proliferation. N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzamide has also been shown to have potential therapeutic applications in the treatment of cancer, neurological disorders, and cardiovascular disease.
Propiedades
IUPAC Name |
N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-31-23-10-6-5-9-22(23)27-15-17-28(18-16-27)25(30)20-11-13-21(14-12-20)26-24(29)19-7-3-2-4-8-19/h2-14H,15-18H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXKAXLCAOWLDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-({[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4623603.png)
![2-[(4-bromobenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4623609.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4623611.png)
![2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4623615.png)


![ethyl [(6-iodo-3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B4623640.png)
![4-ethoxy-N,3-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4623643.png)
![diethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4623646.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4623651.png)
![3-[(2-bromophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B4623665.png)

